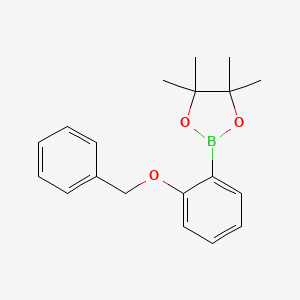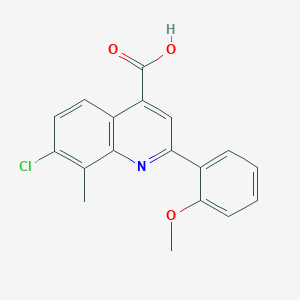![molecular formula C12H16ClNO B1273545 N-[4-(butan-2-yl)phenyl]-2-chloroacetamide CAS No. 20331-26-4](/img/structure/B1273545.png)
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide
説明
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . It is also known by its IUPAC name, N-(4-sec-butylphenyl)-2-chloroacetamide . This compound is typically found in a powder form and is used in various scientific research applications .
作用機序
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting potential for diverse biological activities.
Result of Action
It’s suggested that the compound has potential applications in medical research, such as its role in drug development. Clinical trials have shown that similar compounds can improve cognitive function in patients with Alzheimer’s disease.
生化学分析
Biochemical Properties
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as glutathione S-transferase and glutathione peroxidase .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes effects on glucose uptake and utilization, as well as alterations in mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced oxidative stress . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and neurotoxicity . Threshold effects have also been reported, with certain dosages required to achieve specific therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of enzymes involved in oxidative stress responses, such as glutathione S-transferase and glutathione peroxidase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within tissues can also vary, with higher concentrations observed in organs such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide can be achieved through the reaction of 4-(butan-2-yl)aniline with chloroacetyl chloride under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents under mild heating conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
科学的研究の応用
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide is used in various scientific research fields, including:
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-2-chloroacetamide
- N-(4-methylphenyl)-2-chloroacetamide
- N-(4-ethylphenyl)-2-chloroacetamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity . The presence of the butyl group can affect the compound’s solubility, stability, and interaction with biological targets compared to its analogs .
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-9(2)10-4-6-11(7-5-10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCITOVVEMWCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393985 | |
| Record name | N-[4-(Butan-2-yl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20331-26-4 | |
| Record name | 2-Chloro-N-[4-(1-methylpropyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20331-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Butan-2-yl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)









